molecular formula C27H27N3O3S B11410951 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11410951
M. Wt: 473.6 g/mol
InChI Key: DUTWHBPZXNQEFS-UHFFFAOYSA-N
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Description

2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a benzothiophene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiophene intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production rates and maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • **2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(PYRIDIN-3-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific substitution pattern and the combination of benzofuran, benzothiophene, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H27N3O3S/c1-2-17-9-10-22-21(12-17)19(16-33-22)13-24(31)30-27-25(20-7-3-4-8-23(20)34-27)26(32)29-15-18-6-5-11-28-14-18/h5-6,9-12,14,16H,2-4,7-8,13,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

DUTWHBPZXNQEFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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